4-Bromo-2-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group, in particular, imparts distinct physicochemical properties that make this compound valuable in pharmaceutical, agrochemical, and material science applications .
Scientific Research Applications
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to target pests in crops and may also interact with the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may interfere with biochemical pathways in pests.
Result of Action
It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may have pesticidal effects.
Action Environment
It’s known that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may be designed to be stable and effective in various agricultural environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine are largely due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety
Molecular Mechanism
It’s known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . How these reactions contribute to the biological activity of this compound is not clear.
Preparation Methods
The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the direct chlorination and bromination of a trifluoromethyl-substituted pyridine precursor. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient separation and purification techniques to enhance yield and purity .
Chemical Reactions Analysis
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions typically produce biaryl compounds .
Comparison with Similar Compounds
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine can be compared with other halogenated pyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with two chlorine atoms instead of one bromine and one chlorine.
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Differing in the position of the trifluoromethyl group on the pyridine ring.
The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct reactivity and physicochemical properties that are valuable in various applications.
Properties
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGXLKGGFMPUJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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